molecular formula C12H16INS B3350359 Benzothiazolium, 3-butyl-2-methyl-, iodide CAS No. 27086-49-3

Benzothiazolium, 3-butyl-2-methyl-, iodide

Cat. No. B3350359
CAS RN: 27086-49-3
M. Wt: 333.23 g/mol
InChI Key: YZSCDFMKIRNFIR-UHFFFAOYSA-M
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Description

Benzothiazolium, 3-butyl-2-methyl-, iodide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is known for its ability to act as a catalyst in various chemical reactions, making it an important tool in the field of organic chemistry. In

Scientific Research Applications

Biochemistry and Medicinal Chemistry

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are used in the development of synthetic processes .

Antimicrobial Drug Development

Benzothiazoles are found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug . This highlights its potential in the development of new antimicrobial agents .

Antiretroviral Drug Development

Another significant application of benzothiazoles is in the development of antiretroviral drugs. For instance, Ritonavir, an antiretroviral drug, contains a benzothiazole ring .

Antifungal Drug Development

Benzothiazoles are also used in the development of antifungal drugs. Abafungin, an antifungal drug, is one such example .

Antineoplastic Drug Development

Benzothiazoles are used in the development of antineoplastic drugs. Tiazofurin and Bleomycine are examples of antineoplastic drugs that contain a benzothiazole ring .

Fluorogenic Probes for Cellular Components Monitoring

The development of new selective fluorogenic probes for monitoring cellular components of healthy and infected cells may help to determine the mechanism of the pathogenesis of new pathogens in living cells . The introduction of a heptyl substituent attached to the quaternary nitrogen atom of the benzothiazole ring leads to an improvement in the photophysical properties of the dye .

Spectroscopy Applications

(E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide, a structure analogue of benzothiazolium, 3-butyl-2-methyl-, iodide, has been used as a solvatochromic and fluorogenic dye for spectroscopy applications .

properties

IUPAC Name

3-butyl-2-methyl-1,3-benzothiazol-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16NS.HI/c1-3-4-9-13-10(2)14-12-8-6-5-7-11(12)13;/h5-8H,3-4,9H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSCDFMKIRNFIR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=C(SC2=CC=CC=C21)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385155
Record name Benzothiazolium, 3-butyl-2-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27086-49-3
Record name Benzothiazolium, 3-butyl-2-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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